molecular formula C9H10O3S B14514122 5-Phenyl-1,3,2lambda~4~-dioxathian-2-one CAS No. 62738-17-4

5-Phenyl-1,3,2lambda~4~-dioxathian-2-one

Cat. No.: B14514122
CAS No.: 62738-17-4
M. Wt: 198.24 g/mol
InChI Key: NNJYZWBJOJDFQW-UHFFFAOYSA-N
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Description

However, extensive data exists for structurally related heterocyclic compounds, such as 5-Phenyl-1,3,4-oxadiazole-2-thiol (POT) and its derivatives, which share functional and electronic similarities.

Properties

CAS No.

62738-17-4

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

IUPAC Name

5-phenyl-1,3,2-dioxathiane 2-oxide

InChI

InChI=1S/C9H10O3S/c10-13-11-6-9(7-12-13)8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

NNJYZWBJOJDFQW-UHFFFAOYSA-N

Canonical SMILES

C1C(COS(=O)O1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1,3,2lambda~4~-dioxathian-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenyl-substituted epoxides with sulfur-containing reagents to form the dioxathiane ring. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated reaction monitoring to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1,3,2lambda~4~-dioxathian-2-one can undergo various chemical reactions, including:

    Reduction: Reduction reactions may convert the compound into thiols or other reduced forms.

    Substitution: The phenyl group or other substituents on the dioxathiane ring can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

5-Phenyl-1,3,2lambda~4~-dioxathian-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which 5-Phenyl-1,3,2lambda~4~-dioxathian-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural and Electronic Properties

5-Phenyl-1,3,4-oxadiazole-2-thiol (POT) is a five-membered heterocycle containing two oxygen atoms, one nitrogen atom, and a thiol group. Its electronic structure has been extensively studied using density functional theory (DFT) at the B3LYP/6-311+G(d,p) level . Key findings include:

  • HOMO-LUMO Gap : The energy gap for POT is 4.32 eV , indicating moderate electron mobility. Derivatives with electron-withdrawing substituents (e.g., nitro groups) reduce this gap to 3.85 eV , enhancing charge transfer efficiency .
  • Frontier Orbital Distribution : HOMO in POT is localized on the phenyl and oxadiazole rings, while LUMO resides on the thiol group, facilitating electron injection in dye-sensitized solar cells (DSSCs) .

Comparison with 1,3,4-Oxadiazole Derivatives :

  • 3-[5-Phenyl-1,3,4-oxadiazole-2-yl]-2-styryl-quinazolin-4-ones : These derivatives exhibit broader HOMO-LUMO gaps (~4.5–5.0 eV) due to extended conjugation with quinazoline rings, reducing photoreactivity compared to POT .
  • 4,5-Dichloro-1,2-dithiol-3-one : A sulfur-containing analog with a smaller gap (~3.2 eV), attributed to stronger electron-withdrawing chlorine substituents .

Table 1: Electronic Properties of Selected Compounds

Compound HOMO (eV) LUMO (eV) Gap (eV) Application
5-Phenyl-1,3,4-oxadiazole-2-thiol -6.12 -1.80 4.32 DSSC sensitizers
Nitro-substituted POT -5.98 -2.13 3.85 Enhanced charge transfer
4,5-Dichloro-1,2-dithiol-3-one -5.45 -2.25 3.20 Reactive intermediates

Comparison with Antibacterial Oxadiazoles :

  • 3-[5-Phenyl-1,3,4-oxadiazole-2-yl]quinazolinones: These compounds demonstrate moderate antibacterial activity against Staphylococcus aureus (MIC = 25 µg/mL), attributed to the oxadiazole-thiol moiety’s ability to disrupt bacterial membranes .

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